Apyramide

描述

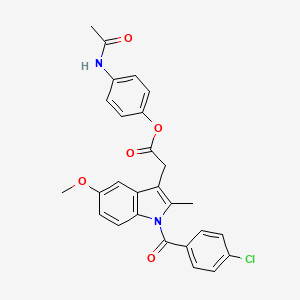

Structure

3D Structure

属性

IUPAC Name |

(4-acetamidophenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN2O5/c1-16-23(15-26(32)35-21-10-8-20(9-11-21)29-17(2)31)24-14-22(34-3)12-13-25(24)30(16)27(33)18-4-6-19(28)7-5-18/h4-14H,15H2,1-3H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUFTKVMXUYTBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4=CC=C(C=C4)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00218582 | |

| Record name | Apyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68483-33-0 | |

| Record name | 4-(Acetylamino)phenyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68483-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068483330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(acetylamino)phenyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APYRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89832816U3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Apyramide as a Prodrug of Indomethacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Apyramide, a prodrug of the potent non-steroidal anti-inflammatory drug (NSAID), indomethacin. This compound, chemically identified as 1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate, is designed to mitigate the gastrointestinal toxicity associated with indomethacin while maintaining its therapeutic efficacy. This document consolidates available data on the synthesis, mechanism of action, pharmacokinetics, and pharmacodynamics of this compound, presenting it in a clear and structured format for researchers and professionals in drug development. The guide includes detailed, albeit generalized, experimental protocols for preclinical evaluation and mandatory visualizations to illustrate key concepts.

Introduction

Indomethacin is a well-established NSAID used for its potent anti-inflammatory, analgesic, and antipyretic properties. Its clinical use, however, is often limited by severe gastrointestinal side effects, including ulceration and bleeding. The development of prodrugs is a key strategy to improve the therapeutic index of parent drugs. This compound is a mutual prodrug of indomethacin, where indomethacin is chemically linked to paracetamol (acetaminophen), another analgesic and antipyretic agent. This linkage is designed to be stable in the acidic environment of the stomach and to be hydrolyzed in the neutral to alkaline environment of the small intestine or after absorption into the systemic circulation, releasing the active indomethacin and paracetamol. This targeted release is intended to reduce direct contact of indomethacin with the gastric mucosa, thereby decreasing local irritation and ulcerogenic effects.

Chemical Structure and Synthesis

This compound is an ester conjugate of indomethacin and paracetamol.

Chemical Name: 1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate

Synthesis of this compound

While a specific, detailed protocol for the industrial synthesis of this compound is not publicly available, a general laboratory-scale synthesis can be conceptualized based on the principles of esterification. The synthesis involves the activation of the carboxylic acid group of indomethacin, followed by its reaction with the hydroxyl group of paracetamol.

Generalized Synthetic Scheme:

-

Activation of Indomethacin: Indomethacin is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent (e.g., dichloromethane, chloroform) to form the acyl chloride derivative of indomethacin. This is a common method for activating a carboxylic acid for esterification.

-

Esterification: The resulting indomethacin acyl chloride is then reacted with paracetamol in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct. The reaction is typically carried out at room temperature with stirring until completion.

-

Purification: The crude this compound is then purified using standard techniques such as recrystallization or column chromatography to yield the final product.

Mechanism of Action

This compound itself is pharmacologically inactive. Its therapeutic effects are exerted after its in vivo hydrolysis to indomethacin and paracetamol.

Hydrolysis of this compound

The ester linkage in this compound is susceptible to hydrolysis by esterase enzymes present in the plasma and tissues. This enzymatic cleavage releases indomethacin and paracetamol.

Caption: Hydrolysis of this compound to Indomethacin and Paracetamol.

Pharmacological Action of Indomethacin

The released indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.

Caption: Indomethacin's Inhibition of COX-1 and COX-2 Pathways.

Pharmacokinetics and Toxicology

Pharmacokinetic Parameters (Conceptual)

The following table presents a conceptual comparison of the pharmacokinetic profiles of this compound and indomethacin following oral administration, based on the expected behavior of a prodrug.

| Parameter | This compound | Indomethacin |

| Cmax (ng/mL) | Lower | Higher |

| Tmax (h) | Delayed | Faster |

| AUC (ng·h/mL) | Variable (as prodrug) | Dose-dependent |

| Half-life (h) | Shorter (as prodrug) | Longer |

| Bioavailability (%) | N/A (prodrug) | ~100% |

Acute Toxicity Data (Qualitative)

Studies have shown that this compound is significantly less toxic than indomethacin.

| Species | Route | This compound LD₅₀ (mg/kg) | Indomethacin LD₅₀ (mg/kg) | Reference |

| Rat | Oral | Significantly Higher | 12-50 | [1] |

| Mouse | Oral | Significantly Higher | 50 | [1] |

| Rat | i.p. | Significantly Higher | 13 | [1] |

| Mouse | i.p. | Significantly Higher | 25 | [1] |

Note: Specific LD₅₀ values for this compound are not available in the cited abstract. The table reflects the qualitative statement that this compound is "far less toxic".

Preclinical Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory activity in various preclinical models.[1]

Carrageenan-Induced Paw Edema in Rats

This model is used to assess acute inflammation.

Experimental Protocol:

-

Animals: Male Wistar rats (150-200 g) are used.

-

Groups:

-

Control (vehicle)

-

This compound (various doses, orally)

-

Indomethacin (positive control, orally)

-

-

Procedure:

-

Animals are fasted overnight.

-

The initial paw volume of the right hind paw is measured using a plethysmometer.

-

The respective treatments are administered orally.

-

After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Cotton Pellet Granuloma in Rats

This model is used to evaluate sub-acute and chronic inflammation.

Experimental Protocol:

-

Animals: Male Wistar rats (150-200 g) are used.

-

Procedure:

-

Sterile, pre-weighed cotton pellets are implanted subcutaneously in the axilla or groin of anesthetized rats.

-

Animals are treated daily with the vehicle, this compound, or indomethacin for a set period (e.g., 7 days).

-

On the 8th day, the animals are euthanized, and the cotton pellets with the surrounding granulomatous tissue are excised.

-

The wet weight of the granuloma is recorded, and then the pellets are dried in an oven at 60°C until a constant weight is achieved to determine the dry weight.

-

-

Data Analysis: The percentage inhibition of granuloma formation is calculated by comparing the mean dry weight of the granulomas from the treated groups with the control group.

Caption: Workflow for Cotton Pellet Granuloma Assay.

Adjuvant-Induced Arthritis in Rats

This is a model for chronic inflammation and autoimmune disease.

Experimental Protocol:

-

Animals: Lewis or Wistar rats are commonly used.

-

Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the footpad of the right hind paw.

-

Treatment: Prophylactic or therapeutic treatment protocols can be followed. For prophylactic, treatment with this compound, indomethacin, or vehicle starts on the day of or one day after adjuvant injection and continues for a specified period (e.g., 21-28 days).

-

Assessment:

-

Paw volume of both hind paws is measured at regular intervals.

-

Arthritic score is assessed based on the severity of erythema, swelling, and joint deformity.

-

Body weight is monitored.

-

At the end of the study, histological analysis of the joints can be performed.

-

-

Data Analysis: The effect of the treatments on paw swelling, arthritic score, and body weight changes are compared to the control group.

References

An In-depth Technical Guide to Apyramide: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apyramide (CAS 68483-33-0) is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug of indomethacin. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed methodologies for key in vivo anti-inflammatory assays are presented, along with a plausible synthetic route. Furthermore, the mechanism of action is elucidated through a diagram of the cyclooxygenase (COX) signaling pathway, a primary target of its active metabolite, indomethacin.

Chemical Structure and Properties

This compound, systematically named 4-(acetylamino)phenyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate, is an ester derivative of the well-known NSAID indomethacin. The ester linkage is formed between the carboxylic acid group of indomethacin and the hydroxyl group of N-acetyl-p-aminophenol (paracetamol).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 68483-33-0 | [1][2] |

| Molecular Formula | C27H23ClN2O5 | [1][2] |

| Molecular Weight | 490.93 g/mol | [1][2] |

| Canonical SMILES | CC1=C(CC(=O)OC2=CC=C(NC(=O)C)C=C2)C3=CC(OC)=CC=C3N1C(=O)C4=CC=C(Cl)C=C4 | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO |

Table 1: Physicochemical Properties of this compound

Synthesis

Proposed Synthetic Protocol: Esterification of Indomethacin

This protocol describes a general method for the esterification of a carboxylic acid (indomethacin) with a phenol (N-acetyl-p-aminophenol) using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Materials:

-

Indomethacin

-

N-acetyl-p-aminophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve indomethacin (1 equivalent) and N-acetyl-p-aminophenol (1-1.2 equivalents) in anhydrous DCM.

-

Add DMAP (0.1-0.2 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.1-1.3 equivalents) in a minimal amount of anhydrous DCM.

-

Slowly add the DCC solution to the reaction mixture under constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Characterize the final product by techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Pharmacological Properties and Mechanism of Action

This compound is characterized as an anti-inflammatory, analgesic, and antipyretic agent. It is a prodrug that is hydrolyzed in vivo to release its active metabolite, indomethacin.[1] The primary mechanism of action of indomethacin is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1]

Signaling Pathway: Cyclooxygenase Inhibition

The inhibition of COX enzymes by indomethacin blocks the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. The general signaling pathway is depicted below.

Experimental Protocols for Anti-Inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated using several standard in vivo models. The general protocols for these assays are outlined below.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for acute inflammation.

Workflow:

Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Animals are fasted overnight with free access to water before the experiment and divided into groups (e.g., control, standard drug, and this compound-treated groups).

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Drug Administration: this compound, a standard drug (e.g., indomethacin), or the vehicle is administered orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) post-drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

-

Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Cotton Pellet-Induced Granuloma in Rats

This model is used to evaluate the effect of a compound on the proliferative phase of inflammation (subacute inflammation).

Workflow:

Protocol:

-

Animals: Male Wistar rats (180-220 g) are used.

-

Pellet Preparation: Autoclaved cotton pellets (e.g., 10-50 mg) are prepared.

-

Implantation: Under light anesthesia, sterile cotton pellets are implanted subcutaneously in the dorsal region or axilla of the rats.

-

Drug Administration: The animals are treated with this compound, a standard drug (e.g., indomethacin), or the vehicle daily for a period of 7 days.

-

Excision and Weighing: On the 8th day, the animals are euthanized, and the cotton pellets surrounded by granulomatous tissue are excised. The pellets are dried in an oven at 60°C until a constant weight is achieved.

-

Data Analysis: The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet. The percentage inhibition of granuloma formation is determined by comparing the mean weight of the granulomas in the treated groups with the control group.

Adjuvant-Induced Arthritis in Rats

This is a model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.

Workflow:

Protocol:

-

Animals: Lewis or Wistar rats are commonly used.

-

Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the subplantar region of the right hind paw on day 0.

-

Drug Administration: this compound or a standard drug can be administered either prophylactically (from day 0) or therapeutically (after the onset of secondary lesions).

-

Assessment of Arthritis: The severity of arthritis is assessed by measuring the volume of both hind paws and by a visual arthritis scoring system at regular intervals for 21 to 28 days. Body weight changes are also monitored.

-

Data Analysis: The effect of the treatment on paw swelling, arthritis score, and body weight is compared between the treated and control groups.

Toxicity

A comparative study has shown that this compound is significantly less toxic than indomethacin in rats and mice when administered orally or intraperitoneally.[1] The acute ulcerogenic effect of this compound was also found to be lower than that of indomethacin.[1]

Conclusion

This compound is a prodrug of indomethacin with demonstrated anti-inflammatory, analgesic, and antipyretic activities. Its mechanism of action is attributed to the inhibition of COX-1 and COX-2 enzymes by its active metabolite. The experimental models described provide a framework for the preclinical evaluation of its pharmacological effects. The favorable toxicity profile of this compound compared to indomethacin suggests its potential as a safer alternative for the treatment of inflammatory conditions. Further research into its clinical efficacy and safety is warranted.

References

Apyramide: A Technical Guide to Synthesis, Purification, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apyramide, chemically identified as 1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate, is a non-steroidal anti-inflammatory drug (NSAID) and a structural analog of Indomethacin. Like other NSAIDs, its therapeutic effects are primarily derived from the inhibition of the cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. This technical guide provides a comprehensive overview of the synthesis and purification methods applicable to this compound, based on established protocols for structurally related compounds. It further delineates the presumptive signaling pathway through which this compound exerts its anti-inflammatory, analgesic, and antipyretic effects. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate a deeper understanding for researchers and professionals in drug development.

Synthesis of this compound

The synthesis of this compound, an indoleacetic acid derivative, can be achieved through a multi-step process analogous to the well-established synthesis of Indomethacin. The core of this synthetic route is the Fischer indole synthesis, which forms the indole scaffold, followed by N-acylation and subsequent functional group manipulations.

Representative Synthetic Workflow

The overall synthetic strategy involves three main stages:

-

Formation of the Indole Ring: This is typically achieved via the Fischer indole synthesis, reacting a substituted phenylhydrazine with a suitable ketone.

-

Introduction of the Acetic Acid Moiety: An acetic acid or ester group is introduced at the C3 position of the indole ring.

-

N-Acylation and Final Modification: The indole nitrogen is acylated with a p-chlorobenzoyl group, and the final ester linkage is formed.

A generalized workflow for the synthesis is depicted below:

Detailed Experimental Protocol (Analogous Synthesis)

The following protocol is a representative method adapted from the synthesis of Indomethacin and its analogs.[1][2][3][4][5] Researchers should optimize these conditions for the specific synthesis of this compound.

Step 1: Synthesis of 5-Methoxy-2-methyl-1H-indole-3-acetic acid

-

To a stirred mixture of 4-methoxyphenylhydrazine hydrochloride (1 equivalent) and levulinic acid (1.1 equivalents), add a suitable acidic catalyst such as polyphosphoric acid or a mixture of sulfuric acid in ethanol.

-

Heat the reaction mixture at 80-100 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and dried under vacuum to yield the crude indole-3-acetic acid derivative.

Step 2: Esterification with p-Acetamidophenol

-

Dissolve the 5-methoxy-2-methyl-1H-indole-3-acetic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add p-acetamidophenol (1.1 equivalents), dicyclohexylcarbodiimide (DCC) (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography.

Step 3: N-Acylation with p-Chlorobenzoyl chloride

-

Dissolve the esterified indole from the previous step (1 equivalent) in a suitable solvent like anhydrous THF or DMF.

-

Cool the solution to 0 °C and add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.5 equivalents) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then add p-chlorobenzoyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

Purification of this compound

The purification of the final this compound product is crucial to remove unreacted starting materials, byproducts, and other impurities. Several methods are applicable, with recrystallization and chromatography being the most common.

Purification Methods

-

Recrystallization: This is a widely used technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures. For Indomethacin and its analogs, mixed solvent systems such as acetone/water or ethanol/water have been shown to be effective.[6][7]

-

Column Chromatography: Silica gel column chromatography can be employed for the purification of this compound, particularly for removing impurities with different polarities. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be optimized to achieve good separation.

-

Solid-Phase Extraction (SPE): For smaller scale purification or sample clean-up, C18-SPE columns can be utilized.[8] The crude product is dissolved in a suitable solvent and passed through the column, where this compound is retained, and impurities are washed away. The pure product is then eluted with a stronger solvent.

Representative Purification Protocol (Recrystallization)

The following is a general recrystallization protocol adapted from methods used for Indomethacin.[6][7]

-

Dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., acetone/water or tetrahydrofuran/water).

-

Add a small amount of activated carbon to decolorize the solution and heat at reflux for 30-60 minutes.

-

Filter the hot solution to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

-

Dry the purified crystals under vacuum at a suitable temperature (e.g., 50 °C) for several hours.

Quantitative Data for Analogous Purifications

The following table summarizes representative quantitative data for the purification of Indomethacin, which can serve as a benchmark for the purification of this compound.

| Purification Method | Solvent System | Yield (%) | Purity (%) | Reference |

| Recrystallization | Acetone/Water (2:1) | 92 | 100.0 | [6] |

| Recrystallization | Tetrahydrofuran/Water (3:1) | 89 | 99.9 | [7] |

| Recrystallization | Acetone/Water (1:1) | 84 | 99.8 | [6] |

Mechanism of Action and Signaling Pathway

This compound's pharmacological effects are attributed to its activity as a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9][10]

The Cyclooxygenase Pathway

The COX enzymes are responsible for the conversion of arachidonic acid, a fatty acid released from cell membranes by phospholipase A2, into prostaglandins (PGs). Prostaglandins are lipid autacoids that play a crucial role in mediating inflammation, pain, and fever.[11]

-

COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2 is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and growth factors. It is the primary source of prostaglandins in inflamed tissues.[12]

By inhibiting the COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.

Signaling Pathway of COX Inhibition

The following diagram illustrates the signaling pathway affected by this compound and other NSAIDs:

Conclusion

This technical guide provides a foundational understanding of the synthesis, purification, and mechanism of action of this compound. While specific experimental data for this compound itself is limited in publicly available literature, the established methodologies for its structural analog, Indomethacin, offer robust and adaptable protocols for researchers. The provided workflows, experimental details, and signaling pathway diagram serve as a valuable resource for scientists and professionals engaged in the research and development of novel anti-inflammatory agents. Further optimization and characterization will be necessary to fully elucidate the specific properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Purification method of indometacin - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN111848487A - Method for purifying indomethacin - Google Patents [patents.google.com]

- 8. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 10. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

A Technical Guide to the In Vitro Stability and Solubility of Apyramide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the methodologies and representative data for assessing the in vitro solubility and stability of Apyramide, a novel small molecule entity. The determination of these physicochemical and metabolic properties is paramount in the early stages of drug discovery, as they critically influence a compound's viability for further development.[1] Poor solubility can lead to unreliable results in biological assays and hinder oral bioavailability, while instability can compromise a drug's efficacy and safety.[1][2] This guide details standardized experimental protocols, presents data in a clear, tabular format for comparative analysis, and utilizes graphical workflows to illustrate key processes.

In Vitro Solubility Assessment

Aqueous solubility is a fundamental physicochemical property that affects a compound's behavior in biological systems.[1] It is a critical parameter for ensuring reliable data in in vitro assays and is a key determinant of absorption and bioavailability for orally administered drugs.[3][4] A common goal in drug discovery is to identify compounds with an aqueous solubility of greater than 60 µg/mL.[3][5] The solubility of this compound was evaluated using both kinetic and thermodynamic methods to provide a comprehensive profile.

Summary of this compound Aqueous Solubility

The following table summarizes the aqueous solubility of this compound determined under various conditions.

| Assay Type | Buffer System | pH | Solubility (µg/mL) | Analytical Method |

| Kinetic | Phosphate Buffered Saline (PBS) | 7.4 | 45.8 | Nephelometry |

| Kinetic | Simulated Intestinal Fluid (FaSSIF) | 6.5 | 68.2 | Nephelometry |

| Thermodynamic | Phosphate Buffered Saline (PBS) | 7.4 | 31.5 | HPLC-UV |

| Thermodynamic | Citrate Buffer | 4.0 | 155.7 | HPLC-UV |

Experimental Protocols

The kinetic solubility assay is a high-throughput method used for rapid compound assessment in early drug discovery.[4][6] It measures the solubility of a compound when added to an aqueous buffer from a DMSO stock solution.[3]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Add the this compound stock solution to the aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate to a final top concentration of 200 µM, ensuring the final DMSO concentration is ≤1%.

-

Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation to occur.

-

Measurement: Measure the turbidity of each well using a laser nephelometer. The concentration at which light scattering indicates the formation of a precipitate is determined as the kinetic solubility.[4]

Considered the "gold standard," the thermodynamic or equilibrium solubility assay measures the concentration of a compound in a saturated solution at equilibrium.[7]

-

Compound Addition: Add an excess amount of solid, crystalline this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Equilibration: Agitate the suspension at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[7][8]

-

Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Quantification: Determine the concentration of this compound in the clear filtrate/supernatant using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a standard curve.[6]

Visualization of Solubility Assessment Workflow

Caption: Workflow for kinetic and thermodynamic solubility assessment.

In Vitro Stability Assessment

Evaluating the stability of a new chemical entity is crucial for predicting its in vivo fate. This involves assessing both its susceptibility to metabolism by liver enzymes (metabolic stability) and its intrinsic chemical degradation in relevant physiological solutions (chemical stability).[9]

Metabolic Stability in Liver Microsomes

Metabolic stability assays using liver microsomes are widely employed to investigate Phase I metabolism, which is often mediated by cytochrome P450 (CYP) enzymes.[10] These assays determine a compound's in vitro half-life (t½) and intrinsic clearance (CLint), which are used to predict in vivo hepatic clearance.[9][11]

| Species | Protein Conc. (mg/mL) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 0.5 | 48.1 | 28.8 |

| Rat | 0.5 | 18.5 | 74.9 |

| Mouse | 0.5 | 9.2 | 150.7 |

-

Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat, mouse) in a phosphate buffer (pH 7.4).[10]

-

Pre-incubation: Add this compound (final concentration, e.g., 1 µM) to the microsomal suspension and pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution. A parallel control incubation is performed without NADPH to assess non-enzymatic degradation.[10]

-

Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile with an internal standard) to terminate the reaction.[10][11]

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of this compound using a validated LC-MS/MS method.

-

Data Analysis: Determine the in vitro half-life (t½) from the slope of the natural logarithm of the percent remaining parent compound versus time. Calculate intrinsic clearance (CLint) from the half-life.[11]

Caption: Workflow for the in vitro metabolic stability assay.

Chemical Stability in Solution

Assessing the chemical stability of a compound in aqueous solutions at different pH values is essential to understand its potential for degradation in various physiological environments (e.g., stomach, intestine) and to establish suitable conditions for formulation and storage.[2]

| Buffer System | pH | Temperature (°C) | % this compound Remaining (24 hours) |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 98.5 |

| Acetate Buffer | 4.5 | 37 | 99.1 |

| Phosphate Buffered Saline (PBS) | 7.4 | 37 | 97.2 |

| Carbonate Buffer | 9.0 | 37 | 85.4 |

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

-

Incubation Solutions: Spike the this compound stock solution into a series of aqueous buffers with different pH values (e.g., pH 1.2, 4.5, 7.4, 9.0) to a final concentration of 10 µM. Ensure the final organic solvent concentration is low (<1%).

-

Incubation: Incubate the solutions in sealed vials at a controlled temperature (e.g., 37°C).

-

Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each buffer solution.

-

Analysis: Directly analyze the samples by HPLC-UV or LC-MS/MS to determine the concentration of this compound remaining.

-

Data Analysis: Plot the percentage of this compound remaining versus time for each pH condition to determine the degradation rate.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 3. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Pharmacological Profile of 1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate is a mutual prodrug synthesized by the esterification of the non-steroidal anti-inflammatory drug (NSAID) indomethacin with the analgesic and antipyretic agent paracetamol (acetaminophen). This chemical modification is designed to mitigate the gastrointestinal toxicity associated with indomethacin by masking its free carboxylic acid group, which is a primary contributor to gastric irritation. The prodrug is designed to be stable in the acidic environment of the stomach and undergo hydrolysis in the more alkaline conditions of the intestine and in the bloodstream, releasing the two parent drugs to exert their therapeutic effects. This approach aims to provide a synergistic or additive analgesic and anti-inflammatory effect while improving the safety profile of indomethacin.

Physicochemical Properties

The synthesis of this mutual prodrug involves the conversion of indomethacin to its acid chloride, which is then reacted with paracetamol in an alkaline medium. The resulting ester, 1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate, exhibits physicochemical properties distinct from its parent compounds.

| Property | Observation | Reference |

| Synthesis | Esterification of indomethacin and paracetamol. | [1] |

| Solubility | Determined in various organic solvents (methanol, ethanol, acetone, chloroform, ether) and water. | [1] |

| Partition Coefficient | Higher in octanol/HCl buffer (pH 1.2) and lower in octanol/phosphate buffer (pH 7.4), suggesting limited dissociation in acidic pH and increased dissociation in intestinal pH. | [1] |

| Purity | Ascertained by thin-layer chromatography. | [1] |

| Structure Confirmation | Confirmed by elemental analysis, IR spectroscopy, 1H NMR spectroscopy, and mass spectroscopy. | [1] |

Pharmacological Profile

The pharmacological activity of 1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate is a composite of the actions of its parent molecules, indomethacin and paracetamol, following its in vivo hydrolysis.

Mechanism of Action

The prodrug itself is pharmacologically inactive. Upon hydrolysis, it releases indomethacin and paracetamol, which then act through their respective mechanisms.

-

Indomethacin: A potent, non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting COX, indomethacin blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

-

Paracetamol: Its mechanism is not fully elucidated but is thought to involve central analgesic effects, possibly through the inhibition of a COX-3 variant in the brain, and modulation of the endocannabinoid system.

Pharmacodynamics

The expected pharmacodynamic effects of the mutual prodrug are a combination of the anti-inflammatory, analgesic, and antipyretic properties of its constituents.

| Pharmacodynamic Effect | Parent Drug | Mechanism |

| Anti-inflammatory | Indomethacin | Inhibition of prostaglandin synthesis via COX-1 and COX-2. |

| Analgesic | Indomethacin & Paracetamol | Peripheral inhibition of prostaglandin synthesis (Indomethacin) and central analgesic effects (Paracetamol). |

| Antipyretic | Indomethacin & Paracetamol | Inhibition of prostaglandin synthesis in the hypothalamus. |

Pharmacokinetics

The pharmacokinetic profile of the prodrug is designed to differ from the parent drugs, particularly in its absorption phase to minimize gastric contact of free indomethacin.

| Parameter | Description |

| Absorption | The ester prodrug is expected to be absorbed intact from the gastrointestinal tract. |

| Metabolism (Hydrolysis) | The ester linkage is designed to be hydrolyzed by esterases in the intestine and blood, releasing indomethacin and paracetamol. |

| Distribution | The distribution profiles of the released indomethacin and paracetamol are expected to be similar to when they are administered individually. |

| Elimination | The metabolites of indomethacin and paracetamol are excreted primarily through the kidneys. |

Preclinical Data

While specific preclinical data for 1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate is limited in publicly available literature, studies on similar indomethacin prodrugs have shown promising results. For instance, various ester derivatives of indomethacin have demonstrated anti-inflammatory and analgesic activities comparable to the parent drug but with significantly reduced ulcerogenic potential. Studies on the co-administration of indomethacin and paracetamol have also suggested a reduction in indomethacin-induced gastric erosions.

Experimental Protocols

The following are representative experimental protocols for evaluating the pharmacological profile of an indomethacin-paracetamol mutual prodrug.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for assessing acute inflammation.

-

Animals: Male Wistar rats (150-200g) are used.

-

Procedure:

-

Animals are divided into control, standard (indomethacin), and test (prodrug) groups.

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The respective drugs are administered orally.

-

After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Analgesic Activity: Acetic Acid-Induced Writhing in Mice

This model is used to evaluate peripheral analgesic activity.

-

Animals: Swiss albino mice (20-25g) are used.

-

Procedure:

-

Animals are divided into control, standard (indomethacin or paracetamol), and test (prodrug) groups.

-

The respective drugs are administered orally.

-

After a set time (e.g., 30 minutes), 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.

-

The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

-

-

Data Analysis: The percentage protection against writhing is calculated for each group relative to the control group.

Ulcerogenic Activity Assessment

This protocol is crucial for evaluating the primary advantage of the prodrug.

-

Animals: Male Wistar rats (150-200g) are used.

-

Procedure:

-

Animals are fasted for 24 hours with free access to water.

-

Animals are divided into control, standard (indomethacin), and test (prodrug) groups.

-

The respective drugs are administered orally at therapeutic and supratherapeutic doses.

-

After a set time (e.g., 4-6 hours), the animals are sacrificed, and their stomachs are removed.

-

The stomachs are opened along the greater curvature and examined for the presence of ulcers and lesions.

-

-

Data Analysis: The number and severity of ulcers are scored to calculate an ulcer index.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Indomethacin

Indomethacin's primary mechanism of action is the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins from arachidonic acid.

Figure 1: Indomethacin's inhibition of the COX pathway.

Signaling Pathway of Paracetamol

The mechanism of paracetamol is more complex and is believed to involve central nervous system pathways.

Figure 2: Central analgesic mechanisms of paracetamol.

Experimental Workflow for Prodrug Evaluation

A typical workflow for the preclinical evaluation of the indomethacin-paracetamol mutual prodrug is outlined below.

References

The Obscure History of Apyramide: A Look into a Forgotten Anti-Inflammatory Agent

The journey of a drug from laboratory bench to patient bedside is often a long and complex process, meticulously documented through preclinical studies and clinical trials. However, some compounds show initial promise but for various reasons, do not progress, leaving behind a sparse and fragmented history. Apyramide, a non-steroidal anti-inflammatory agent (NSAID), appears to fall into this latter category. Despite early investigation into its pharmacological activity, it has remained largely absent from scientific literature for decades, precluding a comprehensive analysis of its development.

Discovery and Early Preclinical Evaluation

This compound, chemically identified as 1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate, was the subject of a comparative study published in 1987.[1] This research positioned this compound as a potential anti-inflammatory, analgesic, and antipyretic drug, drawing direct comparisons to the well-established NSAID, indomethacin.[1]

The study, conducted in rat and mouse models, aimed to characterize the pharmacological and toxicological profile of this compound. The key findings from this early preclinical work are summarized below.

Experimental Protocols

While the full, detailed protocols from the 1987 study are not available, the publication outlines the experimental models used to assess the efficacy and toxicity of this compound[1]:

-

Anti-inflammatory Activity:

-

Carrageenin-induced Paw Edema: This standard model induces acute inflammation in the rat paw. The efficacy of an anti-inflammatory agent is measured by its ability to reduce the resulting swelling.

-

Cotton Pellet Granuloma: A model for sub-chronic inflammation where cotton pellets are implanted subcutaneously in rats. The drug's effect is determined by measuring the dry weight of the granulomatous tissue that forms around the pellet.

-

Adjuvant Arthritis: A model of chronic inflammation in rats that shares some pathological features with human rheumatoid arthritis.

-

-

Analgesic and Antipyretic Activities: The specific tests used to evaluate pain and fever reduction were mentioned but not detailed in the available abstract.[1]

-

Toxicity and Ulcerogenic Effects:

-

Acute Toxicity: The study determined the lethal dose 50 (LD50), a measure of acute toxicity, in both rats and mice via oral and intraperitoneal administration.

-

Ulcerogenic Effect: The acute ulcer-forming potential of this compound was assessed and compared to that of indomethacin, a common side effect of NSAIDs.[1]

-

Preclinical Findings

The 1987 study reported that this compound demonstrated anti-inflammatory, analgesic, and antipyretic properties.[1] Notably, it was found to be significantly less toxic than indomethacin in both rats and mice.[1] Furthermore, its acute ulcerogenic effect was observed to be lower than that of indomethacin.[1]

Table 1: Summary of Comparative Preclinical Data for this compound vs. Indomethacin

| Parameter | This compound | Indomethacin | Animal Model |

|---|---|---|---|

| Acute Toxicity | Far less toxic | More toxic | Rats and Mice |

| Ulcerogenic Effect | Lower | Higher | Not specified |

Note: This table is based on the qualitative descriptions from the 1987 publication, as specific quantitative data is not available.

The Development Gap

Following this initial publication, the development history of this compound goes silent. There is a notable absence of publicly available data regarding further preclinical development, Investigational New Drug (IND) enabling studies, or any phase of clinical trials. The mechanism of action, beyond its classification as an NSAID, has not been elucidated in the available literature, and therefore no specific signaling pathways can be associated with its activity.

This lack of information makes it impossible to construct a modern, in-depth technical guide on this compound. The journey of a drug through the development pipeline involves a vast body of evidence, including detailed pharmacology, pharmacokinetics, toxicology, and extensive clinical evaluation for safety and efficacy in humans. For this compound, this information is not available in the public domain.

Logical Workflow of Drug Discovery and Early Development

While the specific path of this compound after 1987 is unknown, the following diagram illustrates the typical logical workflow for a compound at its stage of development. This represents the journey this compound would have needed to undertake to progress toward clinical application.

Caption: Typical workflow from preclinical discovery to clinical development.

The reasons for the apparent halt in this compound's development are not documented. It is common for drug candidates to be discontinued for a multitude of reasons, including but not limited to insufficient efficacy, unfavorable safety profiles discovered in later studies, difficulties with chemical synthesis or formulation, or strategic business decisions. Without further data, the story of this compound remains an incomplete chapter in the annals of pharmaceutical research.

References

The Anti-Inflammatory Effects of Apyramide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apyramide, a non-steroidal anti-inflammatory drug (NSAID), functions as a prodrug of the well-characterized compound indomethacin. Preclinical evidence demonstrates its efficacy as an anti-inflammatory, analgesic, and antipyretic agent. This technical guide synthesizes the available data on this compound, providing an in-depth look at its mechanism of action, preclinical pharmacology, and toxicological profile. Detailed experimental methodologies for key inflammatory models are presented, and the core signaling pathways are visualized to facilitate a comprehensive understanding of its anti-inflammatory effects.

Introduction

This compound, chemically known as 1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate, is a compound designed to improve upon the therapeutic index of its active metabolite, indomethacin.[1] As an NSAID, its primary therapeutic action is the mitigation of inflammation, pain, and fever. The core of its mechanism lies in the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[2] This document provides a detailed examination of the scientific data supporting the anti-inflammatory properties of this compound.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound exerts its anti-inflammatory effects through its active form, indomethacin, which is a potent non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

The inhibition of COX-2 is primarily responsible for the anti-inflammatory, analgesic, and antipyretic effects of indomethacin. By blocking COX-2, the production of prostaglandins such as PGE2 is reduced at the site of inflammation, leading to decreased vasodilation, edema, and pain sensitization. The inhibition of the constitutively expressed COX-1 isoform can contribute to some of the side effects associated with NSAIDs, particularly gastrointestinal issues.

Preclinical Pharmacology

Preclinical studies in animal models have demonstrated the anti-inflammatory, analgesic, and antipyretic properties of this compound. The primary findings are based on the research conducted by Sauvaire D, et al. in 1987.[1]

Anti-inflammatory Activity

This compound has shown significant anti-inflammatory effects in various well-established animal models of inflammation.

Table 1: Summary of Anti-inflammatory Activity of this compound

| Experimental Model | Species | Key Findings | Reference |

| Carrageenan-Induced Paw Edema | Rat | Exhibited anti-inflammatory activity. | [1] |

| Cotton Pellet Granuloma | Rat | Demonstrated anti-inflammatory effects. | [1] |

| Adjuvant Arthritis | Rat | Showed activity against adjuvant-induced arthritis. | [1] |

Note: Specific quantitative data on the percentage of inhibition of edema or granuloma formation are not publicly available in the referenced abstracts.

Analgesic and Antipyretic Activities

In addition to its anti-inflammatory effects, this compound has also been shown to possess analgesic and antipyretic properties in preclinical studies.[1]

Toxicology and Safety Profile

A significant finding from preclinical studies is the improved safety profile of this compound compared to indomethacin.

Table 2: Toxicological Profile of this compound

| Toxicity Endpoint | Species | Key Findings | Reference |

| Acute Toxicity (LD50) | Rat, Mouse | This compound was found to be far less toxic than indomethacin via both oral and intraperitoneal routes. | [1] |

| Ulcerogenic Effect | Not Specified | The acute ulcerogenic effect of this compound was lower than that of indomethacin. | [1] |

Note: Specific LD50 values are not provided in the publicly available abstracts.

Experimental Protocols

The following are generalized protocols for the key in vivo models used to assess the anti-inflammatory activity of this compound, based on standard pharmacological procedures.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to evaluate acute inflammation.

Methodology:

-

Animals: Male or female Wistar or Sprague-Dawley rats (150-200 g) are typically used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Animals are divided into groups (e.g., vehicle control, positive control like indomethacin, and this compound treatment groups). Test compounds are administered orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Cotton Pellet Granuloma in Rats

This model is used to assess the sub-chronic anti-inflammatory effects of a compound on the proliferative phase of inflammation.

Methodology:

-

Animals: Male Wistar rats (180-200 g) are generally used.

-

Implantation: Sterile, pre-weighed cotton pellets (e.g., 50 mg) are implanted subcutaneously in the axilla or groin region under light anesthesia.

-

Drug Administration: this compound, vehicle, or a standard drug is administered daily for a period of 7 to 10 days.

-

Explantation and Measurement: On the final day, the animals are euthanized, and the cotton pellets with the surrounding granulomatous tissue are excised, dried, and weighed.

-

Data Analysis: The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet. The percentage inhibition of granuloma formation is determined by comparing the mean weight of the granuloma in the treated groups to the vehicle control group.

Adjuvant Arthritis in Rats

This is a model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.

References

Methodological & Application

Application Notes and Protocols for Apyramide In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apyramide is a non-steroidal anti-inflammatory drug (NSAID) that acts as a prodrug for indomethacin.[1][2] As a prodrug, this compound is converted into its active form, indomethacin, within the body. This mechanism of action is designed to reduce the gastrointestinal toxicity often associated with direct administration of indomethacin.[1] In vivo studies have demonstrated that this compound possesses anti-inflammatory, analgesic, and antipyretic properties and exhibits a lower acute toxicity profile compared to indomethacin.[1][2]

This document provides detailed protocols for key in vivo experiments to evaluate the pharmacological activity of this compound and presents its mechanism of action through the inhibition of the cyclooxygenase (COX) pathway.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound exerts its therapeutic effects through its active metabolite, indomethacin. Indomethacin is a potent, non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[3][4]

-

COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[3][5]

-

COX-2 is typically induced by inflammatory stimuli, and its expression is elevated at sites of inflammation.[3][5]

By inhibiting COX-1 and COX-2, indomethacin reduces the synthesis of prostaglandins, leading to the alleviation of inflammation, pain, and fever.[3][4]

Signaling Pathway Diagram

Caption: this compound is metabolized to indomethacin, which inhibits COX-1 and COX-2.

Quantitative Data Summary

The following tables summarize the toxicological and pharmacological data for this compound based on available literature.

Table 1: Acute Toxicity of this compound and Indomethacin

| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| This compound | Mouse | Oral | > 4000 | [1] |

| Intraperitoneal (i.p.) | 1020 | [1] | ||

| Indomethacin | Mouse | Oral | 45 | [1] |

| Intraperitoneal (i.p.) | 27 | [1] | ||

| This compound | Rat | Oral | > 4000 | [1] |

| Intraperitoneal (i.p.) | > 2000 | [1] | ||

| Indomethacin | Rat | Oral | 23 | [1] |

| Intraperitoneal (i.p.) | 13 | [1] |

Table 2: Anti-inflammatory Activity of this compound and Indomethacin

| Experimental Model | Animal Model | Compound | Dose (mg/kg, p.o.) | % Inhibition | Reference |

| Carrageenan-induced Paw Edema | Rat | This compound | 100 | Data not available | [1] |

| Indomethacin | 5 | Data not available | [1] | ||

| Cotton Pellet Granuloma | Rat | This compound | 100 | Data not available | [1] |

| Indomethacin | 5 | Data not available | [1] | ||

| Adjuvant-induced Arthritis | Rat | This compound | 25 (daily) | Data not available | [1] |

| Indomethacin | 1.25 (daily) | Data not available | [1] |

*Note: Specific quantitative data on the percentage of inhibition were not available in the reviewed literature abstracts.

Experimental Protocols

The following are detailed protocols for the in vivo evaluation of this compound.

Carrageenan-induced Paw Edema in Rats

This model is used to assess the acute anti-inflammatory activity of a compound.

Caption: Workflow for the carrageenan-induced paw edema assay.

-

Animals: Use male Wistar rats weighing 150-200 g. Acclimatize the animals for at least one week before the experiment.

-

Grouping: Divide the animals into four groups:

-

Group 1: Normal control (no treatment).

-

Group 2: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

-

Group 3: this compound treated.

-

Group 4: Indomethacin treated (positive control).

-

-

Dosing: Administer this compound, indomethacin, or the vehicle orally (p.o.).

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Cotton Pellet-induced Granuloma in Rats

This model is used to evaluate the anti-inflammatory effect on the proliferative phase of inflammation.

-

Animals: Use male Wistar rats weighing 150-200 g.

-

Implantation of Cotton Pellets: Anesthetize the rats and make a small incision in the dorsal skin. Subcutaneously implant two sterile cotton pellets (e.g., 30 mg each), one on each side of the axilla.

-

Dosing: Administer this compound, indomethacin, or the vehicle orally once daily for 7 consecutive days, starting from the day of cotton pellet implantation.

-

Sample Collection: On the 8th day, sacrifice the animals, dissect out the cotton pellets surrounded by granulomatous tissue, and dry them in an oven at 60°C until a constant weight is obtained.

-

Data Analysis: Determine the dry weight of the granuloma by subtracting the initial weight of the cotton pellet from the final dry weight. Calculate the percentage of inhibition of granuloma formation for the treated groups compared to the control group.

Adjuvant-induced Arthritis in Rats

This is a model of chronic inflammation that resembles human rheumatoid arthritis.

-

Animals: Use male Wistar rats.

-

Induction of Arthritis: Inject 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the subplantar region of the right hind paw.

-

Dosing: Begin oral administration of this compound, indomethacin, or vehicle on the day of adjuvant injection and continue for a specified period (e.g., 21 days).

-

Assessment of Arthritis:

-

Paw Volume: Measure the volume of both hind paws at regular intervals.

-

Arthritic Score: Visually score the severity of arthritis in all four limbs based on erythema and swelling.

-

Body Weight: Monitor the body weight of the animals throughout the study.

-

-

Data Analysis: Compare the changes in paw volume, arthritic score, and body weight between the treated and control groups.

Analgesic and Antipyretic Activity

Standard in vivo models can be used to assess the analgesic and antipyretic effects of this compound.

-

Analgesic Activity: The acetic acid-induced writhing test in mice or the hot plate test in rats can be employed.

-

Antipyretic Activity: Brewer's yeast-induced pyrexia in rats is a common model.

Conclusion

This compound, as a prodrug of indomethacin, presents a promising anti-inflammatory agent with a potentially improved safety profile. The in vivo protocols described in these application notes provide a framework for the preclinical evaluation of this compound's efficacy. Further studies to obtain detailed quantitative data on its anti-inflammatory, analgesic, and antipyretic effects are warranted to fully characterize its therapeutic potential.

References

- 1. Pharmacological activity and toxicity of this compound: comparison with non-steroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Apyramide Efficacy Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apyramide is a novel small molecule inhibitor targeting the mammalian target of rapamycin (mTOR), a pivotal kinase in the PI3K/Akt/mTOR signaling pathway.[1][2][3] This pathway is a central regulator of cell metabolism, growth, proliferation, and survival.[1][2] Dysregulation of the mTOR pathway is implicated in a variety of diseases, including cancer, making it a prime target for therapeutic intervention.[1][4] These application notes provide a comprehensive guide to the cell-based assays recommended for evaluating the efficacy of this compound.

This compound's Hypothetical Mechanism of Action

This compound is designed to be a selective inhibitor of mTOR, functioning as a core component of two distinct protein complexes, mTORC1 and mTORC2.[2][5] By inhibiting mTOR, this compound is expected to modulate downstream signaling, leading to the suppression of cell growth and proliferation and the induction of apoptosis in target cells. The following assays are designed to test these hypotheses.

Data Presentation: Summary of Expected Quantitative Data

The following tables summarize the hypothetical data from a series of experiments designed to test the efficacy of this compound in a cancer cell line (e.g., MCF7).

Table 1: Cell Viability (MTT Assay)

| This compound Conc. (nM) | % Viability (48h) | Standard Deviation |

| 0 (Vehicle) | 100% | 4.5 |

| 1 | 95.2% | 3.8 |

| 10 | 75.8% | 5.1 |

| 100 | 52.1% | 4.2 |

| 1000 | 25.6% | 3.1 |

| 10000 | 5.3% | 1.8 |

Table 2: Cell Proliferation (BrdU Assay)

| This compound Conc. (nM) | % Proliferation (24h) | Standard Deviation |

| 0 (Vehicle) | 100% | 6.2 |

| 1 | 92.5% | 5.5 |

| 10 | 68.3% | 4.9 |

| 100 | 45.7% | 3.7 |

| 1000 | 18.9% | 2.5 |

| 10000 | 3.1% | 1.2 |

Table 3: Apoptosis Induction (Annexin V/PI Staining)

| This compound Conc. (nM) | % Apoptotic Cells (48h) | Standard Deviation |

| 0 (Vehicle) | 5.2% | 1.1 |

| 10 | 12.8% | 2.3 |

| 100 | 35.6% | 3.5 |

| 1000 | 68.4% | 4.8 |

Table 4: Target Engagement - Phospho-S6 Ribosomal Protein (In-Cell Western)

| This compound Conc. (nM) | Normalized p-S6 (Ser235/236) Intensity | Standard Deviation |

| 0 (Vehicle) | 1.00 | 0.12 |

| 1 | 0.85 | 0.10 |

| 10 | 0.55 | 0.08 |

| 100 | 0.21 | 0.05 |

| 1000 | 0.05 | 0.02 |

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

References

Application Notes and Protocols for Apyramide Administration in Rodent Models of Arthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apyramide, chemically identified as 1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate, is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated efficacy in preclinical rodent models of arthritis.[1] Preclinical studies have shown that this compound possesses anti-inflammatory, analgesic, and antipyretic properties.[1] Notably, it has been reported to have a lower toxicity profile compared to indomethacin, a commonly used NSAID in these models.[1]

These application notes provide a comprehensive overview of the administration of this compound in two standard rodent models of arthritis: Adjuvant-Induced Arthritis (AIA) and Carrageenan-Induced Paw Edema in rats. The protocols detailed below are based on established methodologies for these models and the available information on this compound.

Data Presentation

| Parameter | This compound | Indomethacin | Animal Model(s) | Administration Route(s) |

| Anti-inflammatory Activity | Exhibited activity | Standard comparator | Carrageenan-induced paw edema, Cotton pellet granuloma, Adjuvant arthritis (Rat) | Oral, Intraperitoneal (i.p.) |

| Analgesic Activity | Present | Not specified in abstract | Not specified in abstract | Oral, i.p. |

| Antipyretic Activity | Present | Not specified in abstract | Not specified in abstract | Oral, i.p. |

| Acute Ulcerogenic Effect | Lower than indomethacin | Higher than this compound | Rat | Oral, i.p. |

| Toxicity | Less toxic | More toxic | Rat, Mouse | Oral, i.p. |

Note: The exact dosages and efficacy (e.g., percentage inhibition) are not specified in the primary literature. Researchers should perform dose-ranging studies to determine the optimal dose for their specific experimental conditions.

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a well-established model of chronic inflammation and autoimmune-like joint disease that shares several pathological features with human rheumatoid arthritis.

Materials:

-

This compound

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Male Lewis or Wistar rats (6-8 weeks old)

-

Syringes and needles (26-30 gauge)

-

Calipers for measuring paw thickness or a plethysmometer for paw volume

Protocol:

-

Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

-

Induction of Arthritis:

-

On day 0, administer a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw of each rat.

-

-

Grouping and Treatment:

-

Divide the animals into the following groups (n=6-8 per group):

-

Normal Control: No CFA, receives vehicle only.

-

Arthritic Control: CFA-injected, receives vehicle only.

-

This compound-treated: CFA-injected, receives this compound at various doses (e.g., 1, 5, 10 mg/kg, p.o. or i.p.).

-

Positive Control: CFA-injected, receives a standard drug like indomethacin (e.g., 1-2 mg/kg, p.o.).

-

-

Begin treatment on day 0 (prophylactic) or after the onset of clinical signs (therapeutic, around day 10-14). Administer the compounds daily for a predefined period (e.g., 14-21 days).

-

-

Assessment of Arthritis:

-

Clinical Scoring: Score the severity of arthritis in each paw daily or every other day based on a scale of 0-4 (0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, 4=ankylosis). The maximum score per rat is 16.

-

Paw Volume/Thickness: Measure the volume of both hind paws using a plethysmometer or the thickness using calipers before the CFA injection and at regular intervals throughout the study.

-

Body Weight: Record the body weight of each animal every 2-3 days.

-

-

Terminal Procedures (at the end of the study):

-

Collect blood for hematological and biochemical analysis (e.g., erythrocyte sedimentation rate, C-reactive protein, cytokine levels).

-

Euthanize the animals and collect the hind paws for histopathological examination to assess inflammation, pannus formation, cartilage, and bone erosion.

-

Carrageenan-Induced Paw Edema in Rats

This is an acute model of inflammation used to evaluate the anti-inflammatory activity of compounds.

Materials:

-

This compound

-

Lambda-carrageenan (1% w/v in sterile saline)

-

Vehicle for this compound

-

Male Wistar or Sprague-Dawley rats (150-200g)

-

Plethysmometer or calipers

-

Syringes and needles

Protocol:

-

Acclimatization: Acclimatize rats for at least 48 hours.

-

Grouping and Pre-treatment:

-

Divide the animals into groups (n=6 per group) as described in the AIA protocol.

-

Administer this compound, vehicle, or a positive control (e.g., indomethacin, 10 mg/kg) orally or intraperitoneally.

-

-